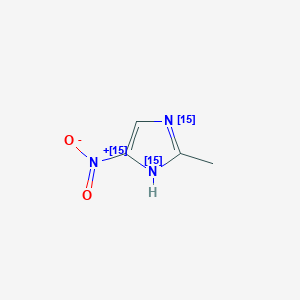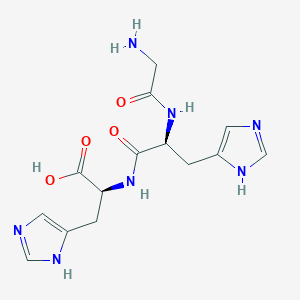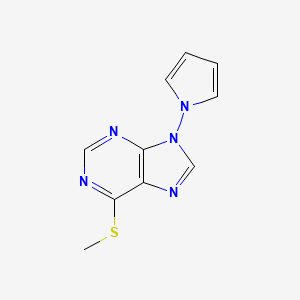
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is notable for its nitro group at position 5 and a methyl group at position 2. Imidazole derivatives, including this compound, are widely studied due to their significant biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 typically involves the nitration of 2-methylimidazole. One common method includes the use of a mixture of nitric acid and sulfuric acid. The reaction is carried out by adding nitric acid, urea, and ammonium sulfate to 2-methylimidazole, followed by the gradual addition of concentrated sulfuric acid. The reaction mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is obtained after washing and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition helps in achieving consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: 2-Methyl-5-amino-1H-imidazole.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its use in developing new drugs, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways within microbial cells, making it effective against certain pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole used for treating infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole with similar applications but different pharmacokinetic properties.
Secnidazole: A second-generation nitroimidazole with improved oral absorption and longer half-life
Uniqueness
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H5N3O2 |
|---|---|
Molekulargewicht |
130.08 g/mol |
IUPAC-Name |
2-methyl-5-[oxido(oxo)(15N)(15N)azaniumyl]-(1,3-15N2)1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1,6+1,7+1 |
InChI-Schlüssel |
FFYTTYVSDVWNMY-SVFBATFISA-N |
Isomerische SMILES |
CC1=[15N]C=C([15NH]1)[15N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)


![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)






![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
